(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13569427
InChI: InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/t16-,17-,18+,19-,20-/m1/s1
SMILES: C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Molecular Formula: C20H22O8
Molecular Weight: 390.4 g/mol

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

CAS No.:

Cat. No.: VC13569427

Molecular Formula: C20H22O8

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol -

Specification

Molecular Formula C20H22O8
Molecular Weight 390.4 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/t16-,17-,18+,19-,20-/m1/s1
Standard InChI Key HSTZMXCBWJGKHG-OUUBHVDSSA-N
Isomeric SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name, (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, delineates its stereochemical configuration and functional groups. Its molecular formula is C₂₀H₂₂O₈, with a molecular weight of 390.40 g/mol . The structure comprises:

  • A resveratrol moiety (stilbene derivative) with a 4-hydroxyphenyl group linked via an ethenyl bridge.

  • A β-D-glucopyranosyl unit attached at the 3-hydroxy position of the central phenol ring, confirmed by the stereodescriptors (2S,3R,4S,5S,6R) .

The glucopyranosyl group enhances water solubility compared to non-glycosylated stilbenes, as evidenced by its topological polar surface area (TPSA) of 140.00 Ų .

Spectroscopic and Computational Characterization

Key spectral data include:

  • SMILES (Canonical): C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

  • InChI Key: HSTZMXCBWJGKHG-OUUBHVDSSA-N .

Computational models predict a logP value of 1.70, indicating moderate lipophilicity, balanced by eight hydrogen bond acceptors and six donors .

Synthesis and Biosynthesis

Laboratory Synthesis

While specific protocols for this compound are proprietary, analogous stilbene glycosides are synthesized via:

  • Glycosylation: Protected D-glucose derivatives are coupled to resveratrol analogs using catalysts like BF₃·Et₂O.

  • Deprotection: Acidic or enzymatic removal of protecting groups yields the final product.

Challenges include achieving stereochemical purity at the anomeric carbon (C1 of glucose), necessitating chiral chromatography or enzymatic methods.

Biosynthetic Pathways

In plants, stilbene glycosides are biosynthesized via:

  • Phenylpropanoid pathway: Conversion of phenylalanine to cinnamic acid, followed by condensation with malonyl-CoA to form resveratrol.

  • Glycosyltransferase-mediated steps: UDP-glucose serves as the sugar donor for O-glycosylation .

Pharmacological Properties

Antioxidant Activity

The compound’s phenolic hydroxyl groups and conjugated π-system enable free radical scavenging. Comparative studies with resveratrol suggest 2–3× higher in vitro antioxidant capacity due to glucosyl stabilization of the radical intermediate .

Anti-Inflammatory Effects

In murine macrophages, the compound inhibits NF-κB activation at IC₅₀ = 12.3 μM, surpassing resveratrol (IC₅₀ = 18.7 μM) . This effect correlates with reduced TNF-α and IL-6 secretion.

ADMET Profile

Absorption and Distribution

ParameterValueImplication
Human Intestinal Absorption77.54%Moderate oral bioavailability
Blood-Brain Barrier65.00%Potential CNS activity
Plasma Protein Binding89.2%Limited free fraction for activity

Metabolism and Excretion

  • CYP450 Interactions: Inhibits CYP3A4 (87.16% probability) and CYP2C9 (89.27%), risking drug-drug interactions .

  • UGT Metabolism: 90% probability of glucuronidation, enhancing renal excretion .

Toxicity

ParameterValueConcern Level
Hepatotoxicity94.98%High
Reproductive Toxicity55.56%Moderate
Acute Oral ToxicityLD₅₀ = 320 mg/kg (rat)Class III (WHO)

Challenges and Future Directions

Synthesis Optimization

Current yields from plant extracts are <0.02%, necessitating heterologous biosynthesis in yeast or E. coli for scale-up .

Toxicity Mitigation

Structural modifications targeting the catechol moiety (predicted hepatotoxin) could reduce adverse effects. Prodrug strategies may improve therapeutic indices.

Clinical Translation

Phase I trials must address:

  • Bioavailability limitations from P-glycoprotein efflux (95.64% probability) .

  • Drug interaction risks due to CYP450 inhibition.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator